molecular formula C13H16N2O2 B1302791 Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 845866-59-3

Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B1302791
CAS No.: 845866-59-3
M. Wt: 232.28 g/mol
InChI Key: SFFOUMARWDXTDD-UHFFFAOYSA-N
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Description

Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that features a diazabicycloheptane core structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the diazabicycloheptane ring system imparts significant stability and reactivity to the molecule, making it a valuable target for synthetic and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves the use of diazabicycloheptane precursors. One common method involves the Michael addition of substituted triketopiperazines to enones, followed by further modifications to deliver the desired product . The reaction conditions often include the use of organocatalysts to achieve high yields and enantiomeric ratios.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzyl diazabicycloheptane compounds.

Scientific Research Applications

Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The diazabicycloheptane core structure allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific substitution pattern and the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile molecule for various applications.

Properties

IUPAC Name

benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(15-8-11-6-12(15)7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFOUMARWDXTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375404
Record name benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-59-3
Record name Phenylmethyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845866-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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